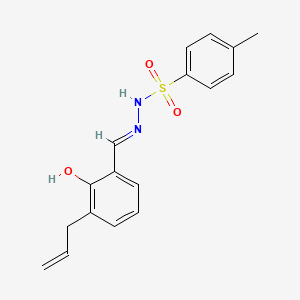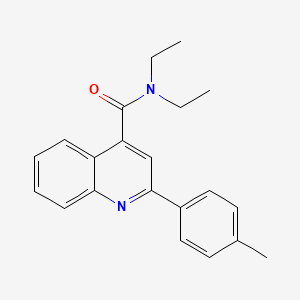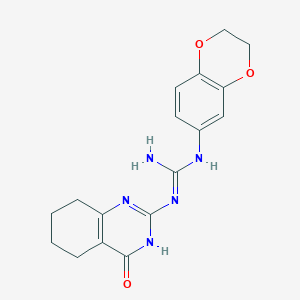![molecular formula C22H22N2O3 B6120014 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. Nootropics are substances that are known to enhance cognitive functions, such as memory, attention, and learning. ABT-089 has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a selective agonist of the alpha-4/beta-2 subtype of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ionotropic receptor that are activated by the neurotransmitter acetylcholine. The alpha-4/beta-2 subtype of nAChRs is predominantly expressed in the brain and is involved in cognitive functions, such as memory and attention. Activation of these receptors by 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole leads to an increase in the release of acetylcholine in the brain, which in turn enhances cognitive functions.
Biochemical and Physiological Effects
In preclinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to enhance cognitive functions, such as memory, attention, and learning, in animal models. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to increase the release of acetylcholine in the brain. In clinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to improve cognitive functions in patients with Alzheimer's disease and ADHD.
实验室实验的优点和局限性
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has several advantages for lab experiments. It has a high affinity and selectivity for the alpha-4/beta-2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in cognitive functions. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole also has a good pharmacokinetic profile, which allows for easy administration and measurement in animal models.
One limitation of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole for lab experiments is its potential toxicity. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to cause liver toxicity in some animal models, which may limit its use in long-term studies. Additionally, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has a short half-life in the body, which may require frequent dosing in animal models.
未来方向
There are several future directions for research on 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One direction is to further investigate its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and ADHD. Another direction is to study the role of the alpha-4/beta-2 subtype of nAChRs in cognitive functions and the potential use of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole as a tool for studying these receptors. Additionally, further research is needed to investigate the potential toxicity of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole and its long-term effects on cognitive functions.
合成方法
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is synthesized through a series of chemical reactions, starting with the condensation of 2-methoxyphenylacetonitrile with ethyl chloroacetate to form 2-(2-methoxyphenyl)-3-oxobutyronitrile. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2-(2-methoxyphenyl)-3-hydroxyimino-butyronitrile. This compound is then reacted with 2-(2-methylphenyl)pyrrolidine to form the final product, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole.
科学研究应用
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and ADHD. In preclinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to enhance cognitive functions, such as memory, attention, and learning, in animal models. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to increase the release of acetylcholine, a neurotransmitter that is involved in cognitive functions, in the brain.
属性
IUPAC Name |
[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-8-3-4-9-16(15)19-11-7-13-24(19)22(25)18-14-21(27-23-18)17-10-5-6-12-20(17)26-2/h3-6,8-10,12,14,19H,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQBIFXZIBBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-3-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)



![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)
![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)

